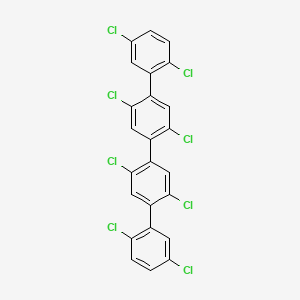
2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol is an organic compound that belongs to the class of beta-adrenergic receptor agonists This compound is characterized by its unique structure, which includes a methoxypropylamino group and a phenoxy group attached to a butanol backbone
Méthodes De Préparation
The synthesis of 1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Methoxypropylamine: This can be achieved by the reaction of 3-methoxypropyl chloride with ammonia or an amine.
Formation of the Phenoxybutanol Backbone: This involves the reaction of phenol with butanol in the presence of a catalyst to form phenoxybutanol.
Coupling Reaction: The final step involves the coupling of 3-methoxypropylamine with phenoxybutanol under controlled conditions to form 1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypropylamino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: This compound is studied for its potential effects on biological systems, including its interaction with beta-adrenergic receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and respiratory disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, it activates the adenylate cyclase pathway, leading to an increase in cyclic AMP levels. This, in turn, triggers various downstream effects, including relaxation of smooth muscle, increased heart rate, and bronchodilation. The molecular targets and pathways involved are primarily related to the beta-adrenergic receptor signaling cascade.
Comparaison Avec Des Composés Similaires
1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol can be compared with other beta-adrenergic receptor agonists, such as:
Isoproterenol: A synthetic catecholamine that also acts on beta-adrenergic receptors but has a different structure and pharmacokinetic profile.
Salbutamol: Commonly used in the treatment of asthma, it has a similar mechanism of action but differs in its chemical structure and duration of action.
Terbutaline: Another beta-adrenergic agonist used for bronchodilation, with distinct structural features and clinical applications.
Propriétés
Numéro CAS |
7565-15-3 |
|---|---|
Formule moléculaire |
C14H23NO3 |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
1-(3-methoxypropylamino)-3-phenoxybutan-2-ol |
InChI |
InChI=1S/C14H23NO3/c1-12(18-13-7-4-3-5-8-13)14(16)11-15-9-6-10-17-2/h3-5,7-8,12,14-16H,6,9-11H2,1-2H3 |
Clé InChI |
GGNGMTHUWLMRPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(CNCCCOC)O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)
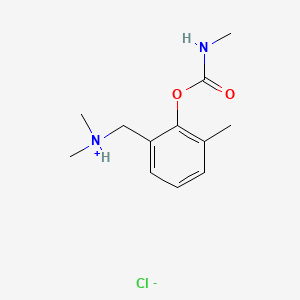
![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
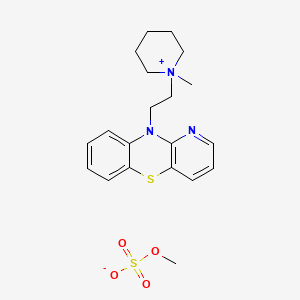
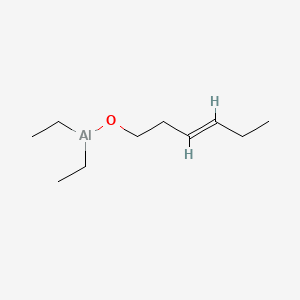
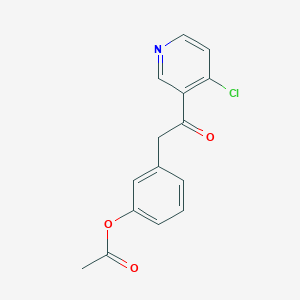
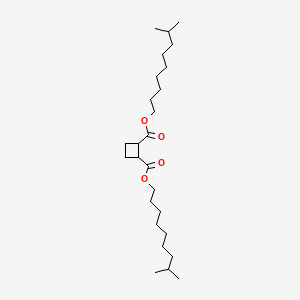
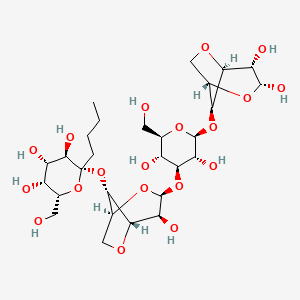
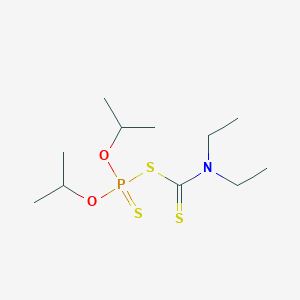
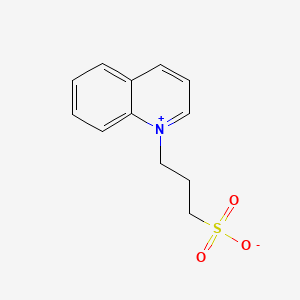
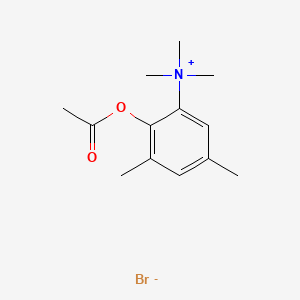
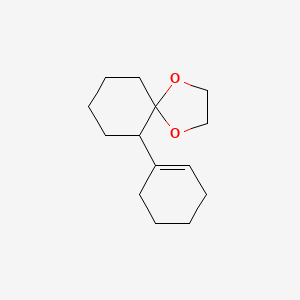
![[amino(azaniumylidene)methyl]-[2-(2,3-dihydro-1H-indol-2-yl)ethyl]azanium;sulfate](/img/structure/B13767463.png)
